
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 It is a derivative of cyclopropane and contains both an amino group and a carboxylic acid group
作用機序
Target of Action
The primary target of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase . This enzyme catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, which is a crucial step in ethylene biosynthesis .
Mode of Action
This compound interacts with its target, ACC synthase, and catalyzes a cyclopropane ring-opening reaction . This reaction results in the irreversible conversion of ACC to ammonia and alpha-ketobutyrate . This conversion allows organisms to grow on ACC as a nitrogen source .
Biochemical Pathways
The compound affects the ethylene biosynthesis pathway. It is synthesized from SAM by ACC synthases and subsequently oxidized to ethylene by ACC oxidases . This pathway plays a significant role in plant growth and development .
Result of Action
The molecular and cellular effects of this compound’s action include the promotion of secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, thus enhancing pollen tube attraction . Additionally, it activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
生化学分析
Biochemical Properties
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of ethylene in plants. The compound interacts with the enzyme 1-aminocyclopropane-1-carboxylate synthase, which catalyzes the conversion of S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylic acid, the immediate precursor of ethylene . This interaction is essential for the regulation of ethylene production, which influences various physiological processes in plants.
Cellular Effects
This compound affects various types of cells and cellular processes. In plants, it influences cell elongation, root growth, and stress responses by modulating ethylene production . The compound impacts cell signaling pathways, gene expression, and cellular metabolism by acting as a signaling molecule that regulates the expression of ethylene-responsive genes . This regulation is crucial for plant development and adaptation to environmental stresses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with 1-aminocyclopropane-1-carboxylate synthase. The compound binds to the enzyme’s active site, facilitating the conversion of S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylic acid . This reaction is a key step in the ethylene biosynthesis pathway. Additionally, the compound may influence other signaling pathways by interacting with ethylene receptors and downstream signaling components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in regulating ethylene production and response
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can enhance ethylene production and promote plant growth . High doses may lead to toxic effects, such as inhibited root growth and altered cellular metabolism . These dosage-dependent effects are critical for determining the optimal concentrations for agricultural applications and understanding the compound’s safety profile.
Metabolic Pathways
This compound is involved in the ethylene biosynthesis pathway. The compound interacts with 1-aminocyclopropane-1-carboxylate synthase to produce 1-aminocyclopropane-1-carboxylic acid, which is then converted to ethylene by the enzyme 1-aminocyclopropane-1-carboxylate oxidase . This pathway is essential for regulating ethylene levels in plants and influencing various physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is primarily transported through the xylem and phloem, allowing it to reach different parts of the plant . This distribution is crucial for its role in regulating ethylene production and response throughout the plant.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles involved in ethylene biosynthesis . The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . Understanding the subcellular localization of the compound is important for elucidating its role in ethylene biosynthesis and signaling.
準備方法
The synthesis of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, forming new derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes, including its potential as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
類似化合物との比較
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a disubstituted cyclic α-amino acid and serves as a precursor to the plant hormone ethylene.
Coronamic acid: Another cyclopropane-containing amino acid with significant biological activity.
Norcoronamic acid: Similar to coronamic acid but with different substituents, leading to unique properties.
特性
IUPAC Name |
1-(2-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-4-3-6(1-2-6)5(8)9;/h1-4,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPRQMRSERJNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
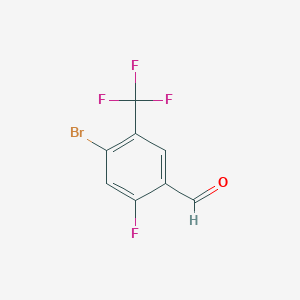
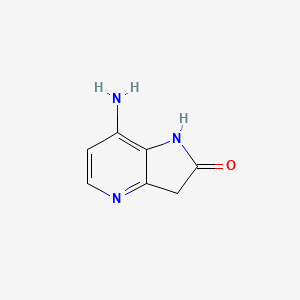
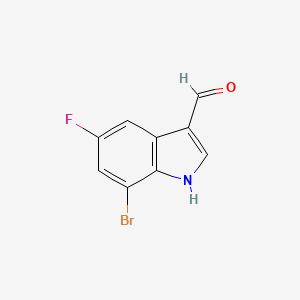
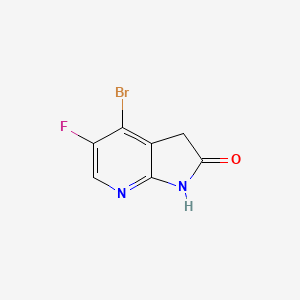
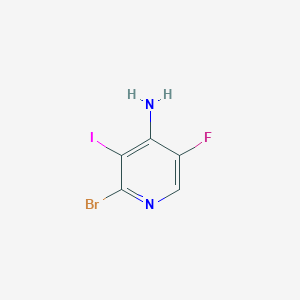
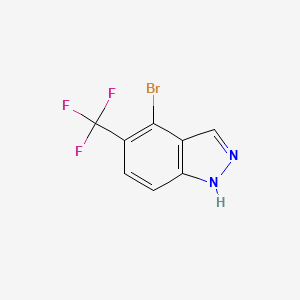
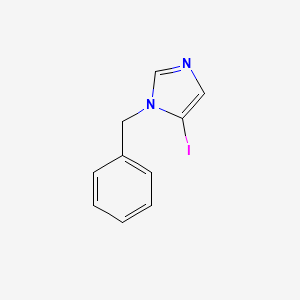
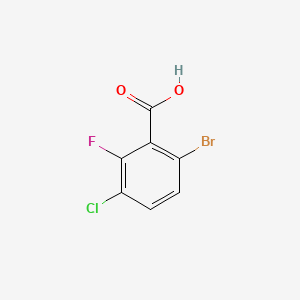
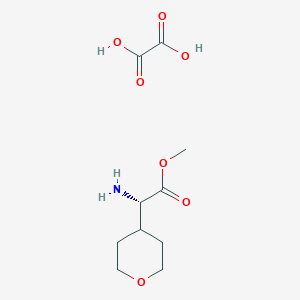

![6-Amino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1378424.png)
![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)
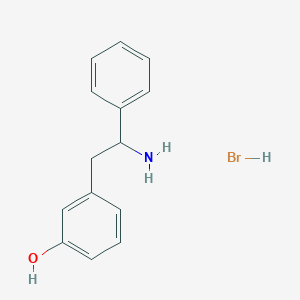
![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)
